Imrecoxib is a synthetic compound classified as a cyclooxygenase-2 (COX-2) inhibitor. [, , , ] It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). [] Imrecoxib exhibits a moderate selectivity for COX-2, distinguishing it from highly selective COX-2 inhibitors. [] This balanced inhibition strategy aims to mitigate potential cardiovascular risks associated with highly selective COX-2 inhibitors. []
Imrecoxib can be synthesized using methylsulfonyl acetophenone as a starting material. [] The synthesis involves a multi-step process:
This synthetic route offers advantages such as a short reaction pathway, cost-effectiveness, operational simplicity, ease of separation and purification, and suitability for large-scale production. []
Imrecoxib exerts its anti-inflammatory effect primarily through the inhibition of COX-2, an enzyme responsible for the production of prostaglandins, which mediate inflammation and pain. [, ] It achieves this inhibition by selectively binding to the COX-2 enzyme, thereby reducing the production of pro-inflammatory mediators. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: